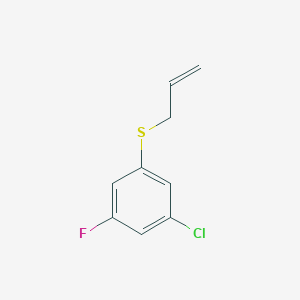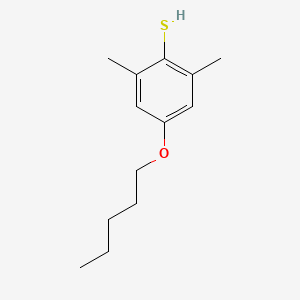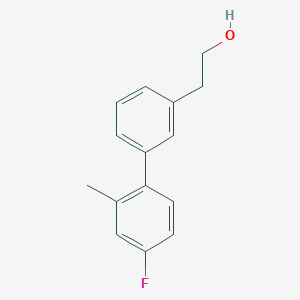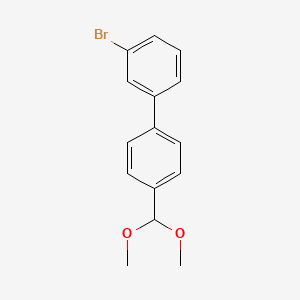
1-Allylsulfanyl-3-chloro-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allylsulfanyl-3-chloro-5-fluorobenzene is an organic compound characterized by the presence of an allylsulfanyl group attached to a benzene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-chloro-5-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-5-fluorobenzene with allyl mercaptan in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, often in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the allyl group or to modify the benzene ring.
Common Reagents and Conditions:
Substitution: Sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Production of sulfoxides or sulfones.
Reduction: Simplified benzene derivatives or removal of the allyl group.
Scientific Research Applications
1-Allylsulfanyl-3-chloro-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Investigated for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 1-allylsulfanyl-3-chloro-5-fluorobenzene exerts its effects depends on the specific reactions it undergoes. For instance, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the allylsulfanyl group is converted to a sulfoxide or sulfone, altering the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
1-Allylsulfanyl-3-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-Allylsulfanyl-3-fluorobenzene: Lacks the chlorine atom, affecting its chemical behavior.
3-Chloro-5-fluorobenzene: Lacks the allylsulfanyl group, making it less versatile in synthetic applications.
Uniqueness: 1-Allylsulfanyl-3-chloro-5-fluorobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-fluoro-5-prop-2-enylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFS/c1-2-3-12-9-5-7(10)4-8(11)6-9/h2,4-6H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTOCGAACYZKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC(=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000541.png)




![4-[(n-Pentyloxy)methyl]thiophenol](/img/structure/B8000574.png)

![5-Bromo-2-[2-(1,3-dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B8000594.png)


